ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Description
Ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate is a β-keto ester featuring a fused bicyclic indene moiety. The compound’s core structure combines a reactive β-keto ester group with a 2,3-dihydroindenyl substituent, which may enhance steric and electronic properties for cyclization or functionalization reactions . Such esters are typically synthesized via Claisen condensation or alkylation of β-keto esters with appropriate electrophiles, as demonstrated in related compounds (e.g., ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate, synthesized in 45–50% yields using THF and sodium hydride) .
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-7-10-5-3-4-6-11(10)8-12/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKGCKMFJRHZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1H-inden-2-one with ethyl acetoacetate in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate with structurally related β-keto esters, emphasizing substituent effects, applications, and hazards:
Structural and Functional Insights
- Fluorophenyl variants (e.g., 3,5-difluoro or 4-fluoro) enhance lipophilicity and metabolic stability, critical in drug design . Nitrophenyl and methoxyphenyl groups modulate electronic properties, influencing reactivity in nucleophilic additions or condensations .
- Synthetic Utility: Sodium hydride in THF is a common base for β-keto ester alkylation, as seen in ethyl 3-(2-methoxyphenyl)-3-oxopropanoate synthesis . Cyclization reactions (e.g., indenoisoquinoline formation) often employ hydrolysis or acid catalysis, as demonstrated in methyl 3-[methyl(phenyl)amino]-3-oxopropanoate cyclization .
- Hazard Profiles: Most β-keto esters exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2), as seen in ethyl 3-(2-nitrophenyl)-3-oxopropanoate and ethyl 3-(indol-2-yl)propanoate . Safety protocols recommend PPE (e.g., P95 respirators, chemical-resistant gloves) during handling .
Biological Activity
Ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate is an organic compound classified as an ester, notable for its indane moiety fused with a propanoate ester group. This compound has garnered attention in scientific research due to its diverse biological activities, including potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₁₆O₃
- Molecular Weight : 232.28 g/mol
- CAS Number : 889957-62-4
- LogP : 2.93 (indicating moderate lipophilicity)
This compound exhibits a broad range of biological activities attributed to its structural characteristics, particularly the indole-like nucleus. Compounds containing this structure have shown affinity for multiple biological targets, leading to various pharmacological effects:
- Antiviral Activity : Indole derivatives are known for their antiviral properties, potentially inhibiting viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Antidiabetic Effects : Some studies suggest it may improve insulin sensitivity and glucose uptake.
In Vitro Studies
A study examining the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in breast and prostate cancer models. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
In Vivo Studies
In animal models, administration of the compound resulted in a marked reduction in tumor size and weight. Additionally, it demonstrated anti-inflammatory effects by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Anticancer Activity : A recent publication highlighted the use of this compound in combination therapy for treating resistant cancer types. The study found that it enhanced the efficacy of conventional chemotherapeutics by overcoming drug resistance mechanisms.
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting its potential utility in developing new antibiotics.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for ethyl 3-(2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves condensation of ethyl acetoacetate with 2,3-dihydro-1H-indene derivatives under basic conditions. Key factors include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Temperature : Heating (60–80°C) accelerates reaction kinetics but may require reflux conditions .
- Purification : Column chromatography or recrystallization ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbonyl groups .
- IR spectroscopy : Confirms ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing .
Q. What are the known reactivity patterns of the β-ketoester group in this compound?
- Methodological Answer : The β-ketoester moiety undergoes:
- Nucleophilic addition : Reacts with Grignard reagents or amines to form substituted derivatives .
- Hydrolysis : Acidic/alkaline conditions yield carboxylic acids or salts .
- Cyclization : Forms heterocycles (e.g., indenopyranones) via intramolecular reactions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of novel derivatives?
- Methodological Answer :
- Reaction path modeling : Quantum chemical calculations (DFT) predict transition states and intermediates .
- Machine learning : Analyzes reaction databases to identify optimal conditions (e.g., solvent, catalyst) .
- Molecular dynamics : Simulates steric/electronic effects of the dihydroindenyl group on reactivity .
Q. What strategies resolve contradictions in reported spectral data for derivatives?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR with computed spectra (e.g., Gaussian software) .
- Isotopic labeling : Track reaction pathways to confirm regioselectivity .
- Crystallographic data : Use single-crystal X-ray structures as reference standards .
Q. How do steric/electronic effects of the dihydroindenyl group influence nucleophilic addition?
- Methodological Answer :
- Steric hindrance : Bulky substituents reduce accessibility to the carbonyl carbon, slowing reactions .
- Electronic effects : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, while electron-donating groups (e.g., methyl) decrease it .
- Kinetic studies : Hammett plots correlate substituent effects with reaction rates .
Key Research Applications
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or anti-inflammatory agents via functionalization .
- Material Science : Forms conjugated systems for optoelectronic materials through cyclization .
- Catalysis : Acts as a ligand precursor in transition metal complexes for asymmetric synthesis .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
